Product packaging for Physostigmine salicylate(Cat. No.:CAS No. 57-64-7)

Physostigmine salicylate

Cat. No.: B147176
CAS No.: 57-64-7
M. Wt: 413.5 g/mol
InChI Key: HZOTZTANVBDFOF-PBCQUBLHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Crystal form that turns red on exposure to heat or light. (EPA, 1998)
Physostigmine salicylate is an azaheterocycle salicylate salt and a member of salicylates. It contains a physostigmine.
This compound is a small molecule drug with a maximum clinical trial phase of IV.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N3O2.C7H6O3<br>C22H27N3O5 B147176 Physostigmine salicylate CAS No. 57-64-7

Properties

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOTZTANVBDFOF-PBCQUBLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883232
Record name Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57-64-7
Record name (-)-Physostigmine salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Physostigmine salicylate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Physostigmine salicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Physostigmine salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHYSOSTIGMINE SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2046ZRO9VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical and Foundational Research Perspectives on Physostigmine Salicylate

Origins of Cholinergic System Understanding and Physostigmine's Role

The story of physostigmine (B191203) is intrinsically linked to the Calabar bean (Physostigma venenosum), used by the Efik people of Old Calabar (present-day Nigeria) in "ordeal" trials to determine guilt or innocence. ajpps.orgresearchgate.netscispace.com Reports from Scottish missionaries in the mid-19th century about this practice and the bean's potent effects piqued the interest of European scientists. ajpps.orgresearchgate.netscispace.com

In 1846, Sir Robert Christison, a Scottish toxicologist, first brought the bean to the attention of the Western medical world. wikipedia.org However, it was his student, Thomas Richard Fraser, who conducted the first systematic pharmacological investigations in the 1860s. ajpps.orgportico.org Fraser's work, which earned him a gold medal for his thesis, detailed the physiological actions of the Calabar bean extract. wikipedia.org He observed its effects on the pupil, heart, and muscles, and notably, he was the first to demonstrate the antagonistic relationship between physostigmine and atropine (B194438), a foundational concept in pharmacology. ajpps.orgclockss.org

The active principle of the Calabar bean was isolated in 1864 by Jobst and Hesse, who named it physostigmine. ajpps.orgsciepub.comtaylorandfrancis.comhenriettes-herb.com Independently, Vée and Leven crystallized the alkaloid in 1865 and named it eserine, a name derived from the Efik name for the bean, "eséré." ajpps.orghenriettes-herb.com Both names, physostigmine and eserine, are still used interchangeably. The isolation of this potent compound provided researchers with a pure substance to probe the workings of the nervous system, setting the stage for the birth of cholinergic pharmacology.

Seminal Discoveries in Acetylcholine (B1216132) and Cholinesterase Inhibition

The true significance of physostigmine emerged with the groundbreaking work on chemical neurotransmission in the early 20th century. While the concept of chemical messengers between nerves was hypothesized, direct evidence was lacking. Otto Loewi's elegant experiment in 1921 provided the definitive proof. wikipedia.orgweizmann.ac.il He demonstrated that stimulating the vagus nerve of a frog heart released a substance that could slow a second, non-stimulated heart. wikipedia.orgweizmann.ac.il He named this substance "Vagusstoff." wikipedia.orgajpps.org

A critical challenge Loewi faced was the rapid degradation of Vagusstoff, making its isolation and identification difficult. ajpps.orgajpps.org He discovered that physostigmine prevented this degradation, allowing him to collect and study the substance. ajpps.orgajpps.org This was a pivotal moment, as it not only facilitated the identification of Vagusstoff as acetylcholine by Sir Henry Dale in 1929, but also pointed towards the existence of an enzyme responsible for acetylcholine's breakdown. weizmann.ac.ilbritannica.com For their discoveries related to chemical neurotransmission, Loewi and Dale were awarded the Nobel Prize in Physiology or Medicine in 1936. researchgate.netscispace.comwikipedia.orgnih.gov

The mechanism of physostigmine's action was further elucidated as the inhibition of this enzyme, which came to be known as acetylcholinesterase (AChE). wikipedia.orgnih.gov Engelhart and Loewi's work contributed to understanding this enzymatic process. dntb.gov.ua Physostigmine was the first alkaloid demonstrated to act by specifically inhibiting an enzyme, establishing the concept of a "biochemical lesion" as a mechanism of drug action. ajpps.orgmpg.de This discovery was fundamental to the development of pharmacology, providing a clear example of how a drug could exert its effects by interfering with a specific molecular target.

Evolution of Physostigmine Salicylate (B1505791) as a Cholinergic Research Probe

Following the elucidation of its mechanism of action, physostigmine, often in its more stable salt form, physostigmine salicylate, became an indispensable tool for researchers studying the cholinergic system. wikipedia.orgotago.ac.nzbiorxiv.org The salicylate salt offered improved stability and solubility, facilitating its use in experimental preparations.

The ability of physostigmine to cross the blood-brain barrier, a property not shared by its synthetic analogue neostigmine (B1678181), made it particularly valuable for investigating the central nervous system (CNS). mhmedical.comwikipedia.orgmhmedical.com Researchers used this compound to artificially elevate acetylcholine levels in the brain, allowing them to study the role of this neurotransmitter in various physiological and behavioral processes. biorxiv.orgnih.gov For instance, studies demonstrated that administration of physostigmine could influence learning and memory, providing early evidence for the cholinergic hypothesis of memory function. biorxiv.org

The structural complexity of physostigmine also presented a challenge and an opportunity for chemists. The structure was finally determined by Edgar Stedman and George Barger in 1925. ajpps.orgwikipedia.orgajpps.org The first total synthesis of physostigmine was achieved by Percy Lavon Julian and Josef Pikl in 1935, a landmark achievement in organic chemistry. wikipedia.orgwoodlibrarymuseum.org The understanding of physostigmine's structure and its interaction with acetylcholinesterase spurred the development of other cholinesterase inhibitors. ajpps.org Aeschlimann and Reinert, for example, synthesized numerous analogues of physostigmine in their search for new therapeutic agents. cambridge.org

The use of this compound as a research probe has been instrumental in:

Mapping cholinergic pathways in the brain. nih.gov

Understanding the kinetics and active site of acetylcholinesterase. nih.gov

Investigating the physiological and behavioral effects of cholinergic stimulation.

Studying the pathophysiology of diseases characterized by cholinergic deficits, such as myasthenia gravis and later, Alzheimer's disease. wikipedia.orgdoi.orgnih.gov

In essence, the journey of this compound from a curious natural toxin to a sophisticated research tool mirrors the evolution of our understanding of the nervous system. Its historical and continued use in foundational research underscores its enduring importance in the field of neuroscience.

Molecular and Cellular Mechanisms of Physostigmine Salicylate Action

Acetylcholinesterase Inhibition: Detailed Enzymatic Kinetics

The cornerstone of physostigmine (B191203) salicylate's mechanism of action is its role as a reversible inhibitor of acetylcholinesterase. wikipedia.orgdrugbank.com By preventing the breakdown of acetylcholine (B1216132), it effectively increases the amount of this neurotransmitter available to bind with its receptors. wikipedia.orgdrugbank.com

Active Site Interactions and Reversibility

Physostigmine binds to the active site of acetylcholinesterase, the same site that normally binds acetylcholine. youtube.com This active site contains a catalytic triad (B1167595) of amino acids (Serine-203, Histidine-447, and Glutamate-334) and an "anionic site" rich in aromatic residues, such as Tryptophan-86, which accommodates the quaternary ammonium (B1175870) group of acetylcholine. nih.gov The interaction of physostigmine with AChE is characterized by the formation of a carbamylated enzyme intermediate, which is significantly more stable than the acetylated intermediate formed with acetylcholine. youtube.com However, this carbamylated enzyme is not permanently inactivated and can be slowly hydrolyzed, restoring the enzyme's function. This characteristic renders the inhibition by physostigmine reversible. wikipedia.org

The interaction is dominated by hydrophobic interactions between the tricyclic eseroline (B613827) moiety of physostigmine and the hydrophobic pocket of the human acetylcholinesterase (HuAChE) active site, which includes key residues like Trp86 and Tyr337. nih.govportlandpress.comresearchgate.net This hydrophobic accommodation is crucial for its binding and inhibitory activity. portlandpress.comresearchgate.net

A study by Goldstein (1951) provided key kinetic constants for the cholinesterase-physostigmine-acetylcholine system, highlighting the reversible and competitive nature of the inhibition. nih.gov

Enzymatic Kinetic Constants for Physostigmine Inhibition of Cholinesterase nih.gov

Kinetic ParameterValueDescription
KI 3.11 x 10-8 MInhibitor constant, indicating the affinity of physostigmine for acetylcholinesterase. A lower value signifies higher affinity.
k1 (combination) 8.3 x 105 M-1s-1Rate constant for the association of physostigmine with the enzyme.
k2 (dissociation) 0.026 s-1Rate constant for the dissociation of the physostigmine-enzyme complex.
KS 1.25 x 10-3 MSubstrate (acetylcholine) constant.
k3 (combination) 260 M-1s-1Rate constant for the association of acetylcholine with the enzyme.
k4 (dissociation) 0.32 s-1Rate constant for the dissociation of the acetylcholine-enzyme complex.

This interactive table provides a summary of the key enzymatic kinetic data for the interaction between physostigmine, acetylcholine, and cholinesterase.

Competitive Binding Dynamics

Physostigmine acts as a competitive inhibitor of acetylcholinesterase. nih.gov This means that it directly competes with the endogenous substrate, acetylcholine, for binding to the active site of the enzyme. nih.gov The outcome of this competition is dependent on the relative concentrations of the inhibitor and the substrate. At higher concentrations of physostigmine, the inhibition of AChE is more pronounced, leading to a greater accumulation of acetylcholine in the synapse. Conversely, an increase in acetylcholine concentration can overcome the inhibitory effect of physostigmine. nih.gov

Indirect Cholinergic Receptor Modulation

By increasing the synaptic concentration of acetylcholine, physostigmine indirectly modulates the activity of both muscarinic and nicotinic cholinergic receptors. wikipedia.orgdrugbank.com

Muscarinic Receptor Activation Pathways

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). These subtypes are broadly classified into two major signaling pathways. nih.govnih.gov

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. nih.govportlandpress.comfrontiersin.org Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgmdpi.comnii.ac.jp IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). portlandpress.comuq.edu.au DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). frontiersin.orgmdpi.com

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. nih.govnih.gov Activation of this pathway leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govportlandpress.com

The enhanced activation of these muscarinic receptor pathways by the physostigmine-induced increase in acetylcholine levels underlies many of its physiological effects.

Nicotinic Receptor Activation Pathways

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. uu.nl When acetylcholine binds to nAChRs, it causes a conformational change that opens the channel, allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+), leading to depolarization of the postsynaptic membrane. nih.gov

Interestingly, physostigmine has a more complex interaction with nAChRs than simply potentiating the effects of acetylcholine. Studies have shown that at low concentrations, physostigmine can act as a co-agonist at certain neuronal nAChR subtypes, such as α4β2 and α4β4, potentiating the ion currents induced by low concentrations of acetylcholine. uu.nlnih.govuu.nl This potentiation is a competitive effect, as it can be overcome by higher concentrations of acetylcholine. nih.gov For instance, a 70% potentiation of the response to 1 µM acetylcholine was observed with 10 µM physostigmine on α4β4 nicotinic receptors. nih.gov However, at higher concentrations, physostigmine can act as a non-competitive inhibitor, causing a channel block. nih.govnih.gov

Intracellular Signaling Cascades Consequent to Cholinergic Potentiation

The potentiation of cholinergic signaling by physostigmine initiates a variety of intracellular signaling cascades. The activation of muscarinic receptors, particularly the M1, M3, and M5 subtypes, leads to a significant increase in intracellular calcium concentration through the IP3-mediated release from intracellular stores. portlandpress.comuq.edu.au This rise in nuclear calcium is believed to be a critical step in activating cascades that lead to new gene transcription, which may underlie some of the long-term effects of cholinergic stimulation on learning and memory. uq.edu.au

Furthermore, the activation of muscarinic receptors can enhance action potential-induced calcium transients, with the most pronounced effect observed in the soma and nucleus. uq.edu.au This amplification of calcium signaling can have profound effects on neuronal excitability and function. For example, in hippocampal slices, the application of physostigmine has been shown to induce persistent rhythmic activity, an effect that is dependent on ongoing muscarinic receptor activation. pnas.org

Recent research also suggests that physostigmine can induce presynaptic suppression of glutamate (B1630785) release through a mechanism that is dependent on both Ca2+ and muscarinic receptor signaling. nih.gov This indicates a complex interplay between the cholinergic system and other neurotransmitter systems, modulated by the intracellular signaling events triggered by physostigmine. Additionally, there is evidence that physostigmine can inhibit protein kinase C, an action not shared by all carbamate (B1207046) inhibitors of cholinesterases. mdpi.com

Mechanisms of Blood-Brain Barrier Translocation

The ability of physostigmine salicylate (B1505791) to exert its effects on the central nervous system is critically dependent on its capacity to cross the blood-brain barrier (BBB). medchemexpress.comfscichem.comdrugbank.com This translocation is governed by a combination of the molecule's physicochemical properties and potential interactions with transport systems embedded within the capillary endothelial cells of the brain. The primary mechanisms facilitating its entry into the brain involve passive diffusion, influenced by its unique chemical structure, and potentially the involvement of carrier-mediated transport systems.

The structure of physostigmine, a tertiary amine, is a key determinant of its ability to penetrate the CNS. mhmedical.comnih.gov Unlike quaternary amines such as neostigmine (B1678181) and pyridostigmine, which possess a permanent positive charge, the tertiary amine group of physostigmine allows it to exist in a more lipophilic, un-ionized state at physiological pH. mhmedical.commdpi.comhealthpartners.com This increased lipophilicity is a fundamental property that enhances its ability to permeate the lipid bilayers of the BBB through passive diffusion. academicjournals.orgnih.gov The general principle holds that weak hydrogen-bonding potential, high lipophilicity, and small molecular size are favorable for BBB penetration. ingentaconnect.commdpi.com

Studies comparing various acetylcholinesterase inhibitors have highlighted the importance of these physicochemical properties. For instance, in vitro studies using immobilized artificial membranes to model BBB penetration suggest that physostigmine can permeate into the CNS via passive transport. academicjournals.org This process is influenced by factors such as molecular weight and the presence of a charge. academicjournals.org While some molecules like huperzine A and galanthamine (B1674398) may rely more on active transport, physostigmine's characteristics are conducive to passive diffusion. academicjournals.org

Research using radiolabeled physostigmine has provided further insights into its distribution dynamics. Autoradiography studies in rats following intravenous administration of ³H-labeled physostigmine revealed a rapid and widespread distribution in the brain. nih.govresearchgate.net A high degree of correlation was observed between the initial tissue concentration of physostigmine and regional cerebral blood flow, suggesting that blood flow is a major determinant of its initial access to different brain regions. nih.govresearchgate.net The highest initial concentrations were found in areas lacking a BBB, such as the pineal gland and choroid plexus, while the lowest were in white matter. nih.gov Over time, the drug showed greater retention in structures with high cholinesterase activity, like the caudate-putamen and hippocampus. nih.gov

While passive diffusion is considered a major route, the potential for carrier-mediated transport cannot be entirely excluded. The BBB is equipped with numerous transport systems for nutrients and endogenous compounds, some of which can be utilized by xenobiotics. nih.govnih.gov Specifically, transporters for organic cations are present at the BBB. mdpi.com Given that physostigmine is an N-containing molecule, it is plausible that it could be a substrate for a carrier system like the proton-coupled organic cation (H+/OC) antiporter, which is known to transport other N-containing drugs into the brain. mdpi.com However, direct evidence confirming physostigmine's interaction with a specific carrier is not yet fully established.

The table below summarizes the key research findings related to the translocation of physostigmine across the blood-brain barrier.

Factor Investigated Research Method Key Findings Reference(s)
Chemical Structure Comparative AnalysisPhysostigmine's tertiary amine structure allows it to cross the BBB, unlike quaternary amines (e.g., neostigmine, pyridostigmine). mhmedical.comnih.govmdpi.comhealthpartners.com
Transport Mechanism In Vitro BBB Model (Immobilized Artificial Membrane)Physostigmine is capable of penetrating the BBB through passive transport. academicjournals.org
Physicochemical Properties Predictive ModelingBBB penetration is generally favored by high lipophilicity, small size, and weak hydrogen-bonding potential. ingentaconnect.commdpi.comnih.gov
Brain Distribution Autoradiography (in rats with ³H-physostigmine)Initial drug concentration in the brain correlates highly with regional cerebral blood flow. Higher retention is observed in regions with high cholinesterase activity. nih.govresearchgate.net
Brain Uptake Positron Emission Tomography (PET) (in primates)Showed clear regional differences in physostigmine disposition within the brain. researchgate.net

Neuropharmacological and Neurophysiological Investigations

Central Nervous System (CNS) Cholinergic Modulation

Physostigmine (B191203) salicylate's primary mechanism of action is the inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine (B1216132). patsnap.comdrugbank.com This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, thereby amplifying its effects on both nicotinic and muscarinic receptors. patsnap.comdrugbank.com As a tertiary amine, physostigmine can cross the blood-brain barrier, allowing it to exert its effects directly within the central nervous system. mhmedical.comdrugbank.com This central activity is a key differentiator from other cholinesterase inhibitors like neostigmine (B1678181), which are quaternary amines with limited CNS penetration. mhmedical.com

Research has demonstrated that systemic administration of physostigmine leads to widespread activation of the EEG, characterized by low voltage, fast frequency rhythms. umich.edu This effect is attributed to the enhancement of cholinergic transmission in the brainstem, supporting the hypothesis of a cholinergic mechanism for EEG arousal. umich.edu Furthermore, studies have shown that physostigmine can counteract the effects of anticholinergic drugs like atropine (B194438) and scopolamine (B1681570), which block acetylcholine receptors. wikipedia.orgneurology.org

Cognitive Function and Neuroplasticity Research

The modulation of cholinergic activity by physostigmine salicylate (B1505791) has significant implications for cognitive functions and neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. lindushealth.com Research in this area has explored its effects on memory, learning, and attention.

Physostigmine salicylate has been shown to influence both the encoding of new memories and the retrieval of previously stored information. Studies in normal human subjects have demonstrated that physostigmine can enhance the storage of information into long-term memory and also improve the retrieval of this information. researchgate.net In patients with Alzheimer's disease, a condition associated with cholinergic deficits, oral physostigmine has been found to improve total recall and retrieval from long-term storage. nih.gov

However, the effects on retrieval are complex. Some research in animal models suggests that while physostigmine does not impair encoding, it can disrupt retrieval, possibly by interfering with the consolidation process. nih.gov This suggests that optimal cholinergic tone is crucial, and excessively high levels of acetylcholine during certain memory phases might be detrimental. nih.gov Further studies using functional neuroimaging have shown that cholinergic stimulation with physostigmine enhances neural activity associated with successful spatial context encoding in the hippocampus but reduces activity during successful retrieval in the amygdala. unifr.ch

Effects of this compound on Memory Processes
Memory ProcessEffectSupporting FindingsCitations
EncodingEnhancementIncreased storage of information into long-term memory in normal humans. Improved total recall in Alzheimer's patients. Enhanced neural activity for successful spatial context encoding. researchgate.netnih.govunifr.ch
RetrievalComplex/VariableImproved retrieval from long-term memory in some studies. Disruption of retrieval in other studies, possibly due to interference with consolidation. Reduced neural activity during successful spatial context retrieval. researchgate.netnih.govunifr.ch
ConsolidationPotential DisruptionBoosting acetylcholine action when its levels need to decline for proper consolidation may be disruptive. nih.gov

The cholinergic system is integral to learning and the underlying synaptic changes. Physostigmine, by augmenting acetylcholine levels, can influence these processes. Animal studies have shown that physostigmine can improve memory in aged primates and can counteract memory impairment induced by the cholinergic antagonist scopolamine. neurology.org This suggests a role for enhanced cholinergic transmission in facilitating learning.

At the synaptic level, cholinergic modulation is known to be involved in long-term potentiation (LTP), a cellular mechanism believed to underlie learning and memory. conicet.gov.ar Research in rats has shown that physostigmine can enhance the late phase of LTP in the hippocampus. nih.gov This enhancement of synaptic plasticity could be a key mechanism through which physostigmine facilitates learning and memory processes. nih.gov The process of systems consolidation, where memories are transferred between brain regions for long-term storage, is also influenced by cholinergic activity. nih.gov

Physostigmine has a clear impact on arousal and attention, which are foundational for cognitive processing. Systemic administration of physostigmine induces a state of EEG activation, characterized by low-amplitude, high-frequency brain waves, similar to what is observed during alertness. umich.edupsu.edu This effect is thought to be mediated by a cholinergic mechanism in the brainstem. umich.edu In studies with conscious animals, physostigmine produced this alert electrical pattern even when the animals remained behaviorally quiet or appeared to be sleeping. psu.edu

In humans, physostigmine has been used to reverse the sedative and cognitive-impairing effects of various drugs, further highlighting its role in arousal. nih.gov Studies investigating the effects of physostigmine on attentional tasks have shown that it can improve performance. For instance, in one study, physostigmine administration led to an improvement in performance on an adaptive tracking test, which measures attention and visuomotor coordination. universiteitleiden.nlcam.ac.uk

Impact on Neurotransmitter Systems Beyond Acetylcholine

While the primary effect of physostigmine is on the cholinergic system, there are indirect effects on other neurotransmitter systems. For example, studies in mice have investigated the interaction between physostigmine and the dopaminergic system. The cholinergic system is known to modulate the release of other neurotransmitters, including dopamine. drugbank.com

Research has also explored the relationship between cholinergic activity and the glutamatergic system. One study found that physostigmine induces a transient suppression of glutamate (B1630785) release in the hippocampus. nih.gov This suggests a complex interplay between the cholinergic and glutamatergic systems, which are both critical for synaptic plasticity and cognitive function.

Electrophysiological Correlates of CNS Activity

The effects of this compound on the central nervous system are reflected in changes in electrophysiological measures. As mentioned, a prominent effect is the induction of a low voltage, fast frequency pattern in the electroencephalogram (EEG), indicative of cortical activation. umich.edu This activation can be antagonized by the administration of atropine, a muscarinic receptor blocker. umich.edu

In studies using event-related potentials (ERPs), which measure the brain's electrical response to specific sensory, cognitive, or motor events, physostigmine has been shown to modulate specific components. For instance, one study found that a low dose of a cholinergic agonist resulted in an increase in the P300 maximum amplitude, an ERP component associated with attention and working memory. universiteitleiden.nl

Electrophysiological Effects of this compound
Electrophysiological MeasureEffect of this compoundAssociated Cognitive ProcessCitations
Electroencephalogram (EEG)Induces low voltage, fast frequency rhythms (cortical activation).Arousal, Alertness umich.edupsu.edu
Event-Related Potentials (ERPs) - P300Can increase the amplitude of the P300 component.Attention, Working Memory universiteitleiden.nl
Long-Term Potentiation (LTP)Enhances the late phase of LTP in the hippocampus.Learning, Memory, Synaptic Plasticity nih.gov

Research in Affective and Behavioral Neurobiology (e.g., Mania, Anxiety Models)

This compound has been utilized in research to understand the role of the cholinergic system in affective and behavioral regulation, particularly in models of mania and anxiety. The administration of physostigmine has been shown to induce a state of psychomotor inhibition in normal subjects, which has been proposed as a model for certain symptoms of depression and the negative symptoms of schizophrenia. nih.gov

In studies involving patients with primary affective disorder (mania), intravenous infusion of this compound led to a shift from manic to depressive states in a majority of the subjects. nih.gov These findings suggest that increasing cholinergic activity can suppress manic symptoms. nih.govresearchgate.net However, the response was not uniform, with predominantly irritable manic patients showing less change. nih.gov This research supports the adrenergic-cholinergic balance hypothesis of affective disorders, where an imbalance between these neurotransmitter systems contributes to mood disturbances. researchgate.net The reversal of manic symptoms by physostigmine could be a direct result of increased cholinergic activity or its influence on other brain neurotransmitters. nih.gov

In normal volunteers, physostigmine infusion resulted in behavioral changes such as withdrawal, apathy, lethargy, and diminished affective responsivity, which are characteristic of the "physostigmine syndrome." nih.gov These observations highlight the significant role of cholinergic hyperactivity in the pathophysiology of certain affective and behavioral symptoms. nih.gov

Table 1: Effects of this compound in Mania Research

Study Population Intervention Key Findings Reference
8 patients with primary affective disorder, mania Slow intravenous infusion of this compound 6 of 8 patients showed a change in mood and thought content from mania toward depression. nih.gov
Manic patients Intravenous this compound All patients exhibited decreased manic symptoms and developed an anergic syndrome; some became depressed. researchgate.net
7 normal male volunteers Intravenous physostigmine infusion Induced significant withdrawal, apathy, alogia, lethargy, and diminished affective responsivity. nih.gov

Peripheral Nervous System (PNS) Cholinergic Modulation

This compound exerts significant effects on the peripheral nervous system by inhibiting acetylcholinesterase, the enzyme that breaks down acetylcholine. wikipedia.org This leads to an accumulation of acetylcholine at cholinergic synapses, thereby enhancing the stimulation of both nicotinic and muscarinic receptors. wikipedia.orgdrugbank.com This modulation affects various components of the PNS, including the autonomic nervous system and the neuromuscular junction. mhmedical.combasicmedicalkey.com

Autonomic Nervous System Regulation Studies

Physostigmine's influence on the autonomic nervous system is a key area of investigation. By amplifying the effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, physostigmine can modulate autonomic functions. wikipedia.org This has implications for understanding and potentially treating conditions characterized by autonomic dysfunction.

A significant area of research has focused on the ability of this compound to activate the cholinergic anti-inflammatory pathway (CAP). nih.govresearchgate.netnih.gov The CAP is a neuro-immune mechanism where the vagus nerve, a major component of the parasympathetic nervous system, inhibits systemic inflammation. nih.gov By increasing acetylcholine levels, physostigmine can stimulate nicotinic receptors on immune cells, such as macrophages, which in turn suppresses the release of pro-inflammatory cytokines. researchgate.net

In various experimental models of sepsis and systemic inflammation, this compound has demonstrated promising effects. nih.govnih.gov Studies have shown that its administration can lead to a reduction in pro-inflammatory cytokines and improved survival rates. nih.govnih.gov For instance, in a model of experimental endotoxemia, physostigmine treatment significantly reduced the number of rolling leukocytes. nih.gov Furthermore, in a clinical pilot study involving patients with perioperative septic shock, treatment with this compound was found to be feasible and was associated with less hemodynamic instability. nih.govresearchgate.net These findings suggest that pharmacological activation of the CAP with this compound is a potential therapeutic strategy for inflammatory conditions. nih.govresearchgate.net

Table 2: Research on this compound and the Cholinergic Anti-inflammatory Pathway (CAP)

Model/Study Type Key Findings Implication Reference
Experimental endotoxemia in rats Reduced the number of rolling leukocytes. Alleviation of systemic inflammation. nih.gov
Experimental sepsis in rats Significantly reduced ROS production and CD11b upregulation by PMNs; improved survival times. Activation of CAP has protective effects during early sepsis. nih.gov
Pilot trial in patients with septic shock Treatment was feasible and resulted in less hemodynamic instability. Potential for clinical application in sepsis. nih.govresearchgate.net
Various in vitro and in vivo sepsis models Reduction in pro-inflammatory cytokines and improved survival. Pharmacological activation of the CAP is a viable therapeutic approach. nih.govnih.gov

This compound is known to influence the cholinergic control of visceral organs. wikipedia.org One of the well-documented effects is its ability to stimulate gastrointestinal motility, making it useful in the study and treatment of conditions like delayed gastric emptying. ontosight.aiwikipedia.orgmedicapharma.com By enhancing the action of acetylcholine on muscarinic receptors in the smooth muscle of the gut, physostigmine can increase the tone and motility of the stomach and intestines. bionity.com This leads to a decrease in gastric emptying time. Research has also noted that physostigmine can cause a sense of constriction in the pharynx and, in larger doses, can lead to violent vomiting and purging due to its powerful stimulation of the alimentary canal's non-striped muscles. bionity.com

Neuromuscular Junction Dynamics and Cholinergic Transmission

This compound plays a crucial role in modulating cholinergic transmission at the neuromuscular junction (NMJ). nih.gov The NMJ is where motor neurons release acetylcholine to trigger muscle contraction. nih.gov By inhibiting acetylcholinesterase, physostigmine increases the concentration and prolongs the presence of acetylcholine in the synaptic cleft. guidetopharmacology.orgwikipedia.org This enhanced availability of acetylcholine leads to increased stimulation of nicotinic acetylcholine receptors (nAChRs) on the muscle fiber membrane, which can augment neuromuscular transmission. wikipedia.orgnih.gov

Research has revealed a dual interaction of physostigmine with nAChRs. At low concentrations, it can directly activate the receptor's ion channel. nih.gov However, at higher concentrations, it can block the channel in its open state. nih.gov Interestingly, physostigmine can activate the nAChR channel even when the primary acetylcholine binding sites are blocked by antagonists or when the receptor is desensitized. nih.gov This suggests that physostigmine binds to a novel site on the receptor, distinct from the site for acetylcholine, which may be involved in the receptor's regulatory processes. nih.gov This complex interaction highlights its multifaceted effects on neuromuscular function.

Pharmacokinetic and Pharmacodynamic Research Methodologies

Pharmacokinetic Profiling in Experimental Models

The study of how the body affects a drug, known as pharmacokinetics, is crucial for understanding the therapeutic potential and limitations of physostigmine (B191203) salicylate (B1505791). Experimental models, primarily in animals, have provided significant insights into its absorption, distribution, metabolism, and elimination.

Absorption and Distribution Studies

Physostigmine salicylate is readily absorbed following various routes of administration, including from the gastrointestinal tract, subcutaneous tissues, and mucous membranes. mims.com This efficient absorption allows for systemic effects even with local application, such as in the eye. sante.fr Studies in surgical patients have shown that after intramuscular and subcutaneous administration, the systemic availability of physostigmine is almost complete. nih.gov

Once absorbed, physostigmine is distributed throughout the body and notably crosses the blood-brain barrier, a critical characteristic for its central nervous system effects. mims.commedchemexpress.com The volume of distribution in surgical patients has been determined to be approximately 46.5 ± 19.2 liters. nih.gov Research in rats has detailed its absorption along the small intestine, with maximal absorption occurring in the mid-jejunum. nih.gov Interestingly, while an emulsion formulation showed sustained release in vitro, its absorption in the intestine did not significantly differ from an aqueous solution in the area of maximal absorption. nih.gov

ParameterValueSpecies/ModelCitation
Systemic Availability (IM/SC) Almost completeSurgical Patients nih.gov
Volume of Distribution (Vd) 46.5 ± 19.2 LSurgical Patients nih.gov
Site of Maximal Absorption Mid-jejunumRat nih.gov

Metabolic Pathways and Metabolite Identification (e.g., Eseroline (B613827) Formation)

The metabolism of physostigmine is a key determinant of its duration of action. It is primarily metabolized through hydrolysis by cholinesterases in the plasma and liver. mims.comnih.gov This enzymatic degradation is a relatively rapid process. nih.gov

A major metabolite of physostigmine is eseroline. sante.frnih.govwikipedia.org The formation of eseroline is a significant metabolic pathway. nih.gov It is important to note that eseroline itself is not inert; research suggests it may have its own biological effects, including potential neurotoxicity. wikipedia.orgnih.gov Studies have investigated the toxic effects of both physostigmine and eseroline in neuronal cell cultures, finding that eseroline can induce neuronal cell death, possibly by causing a loss of cellular ATP. nih.gov Eseroline has also been noted to have analgesic effects that are not mediated by naloxone (B1662785) or atropine (B194438) and can cause cardiovascular stimulation through a central mechanism. sante.fr

Elimination Characteristics

The elimination of physostigmine from the body is rapid. In human subjects, the elimination half-life is estimated to be between 15 and 40 minutes. sante.fremcrit.org Studies in surgical patients reported a plasma elimination half-life of about 22 minutes. nih.govdeepdyve.com The metabolites of physostigmine are primarily excreted in the urine, with a smaller portion eliminated in the feces. sante.frnih.gov This rapid clearance contributes to the relatively short duration of its effects. nih.govdeepdyve.com

ParameterValueSpecies/ModelCitation
Elimination Half-Life 15-40 minutesHumans emcrit.org
Elimination Half-Life 18-30 minutesHumans nih.gov
Plasma Elimination Half-Life 22 minutesSurgical Patients nih.govdeepdyve.com
Distribution Half-Life 2.3 minutesSurgical Patients nih.govdeepdyve.com
Plasma Clearance 47 to 163 L/hSurgical Patients nih.govdeepdyve.com
Primary Route of Excretion Urine (approx. 80%)Humans sante.fr
Secondary Route of Excretion Feces (approx. 5%)Humans sante.fr
Time to Complete Excretion 24 hoursHumans sante.fr

Pharmacodynamic Biomarkers of Cholinesterase Inhibition

Pharmacodynamics focuses on what a drug does to the body. For this compound, its primary pharmacodynamic effect is the inhibition of cholinesterase enzymes.

Cholinesterase Activity Measurement in Biological Matrices (e.g., Blood, Brain, CSF)

The primary mechanism of action of physostigmine is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). rxlist.com This inhibition leads to an increased concentration and prolonged effect of acetylcholine at cholinergic synapses. The degree of cholinesterase inhibition serves as a direct biomarker of physostigmine's effect.

This activity can be measured in various biological samples, including blood (plasma and red blood cells), brain tissue, and cerebrospinal fluid (CSF). nih.govresearchgate.netnih.gov Studies in guinea pigs have shown that continuous administration of this compound leads to a dose-dependent inhibition of both blood and brain cholinesterase activity. nih.gov In a study involving patients with Alzheimer's disease, a method was developed to determine physostigmine levels in plasma and CSF using high-performance liquid chromatography with electrochemical detection. researchgate.net Furthermore, positron emission tomography (PET) with ligands like [11C]PMP has been used to measure brain AChE activity in vivo, demonstrating a significant decrease in enzyme activity after physostigmine administration. neurology.org

Receptor Occupancy Studies

Receptor occupancy studies provide insights into the interaction of a drug with its target. For physostigmine, this involves its binding to acetylcholinesterase. PET studies using radiolabeled tracers that bind to AChE can quantify the degree to which physostigmine occupies and inhibits the enzyme in the living brain.

For instance, research using [11C]physostigmine with PET has been employed to quantify the cerebral concentration of acetylcholinesterase in both animals and humans. nih.gov These studies help in understanding the relationship between the dose of physostigmine administered, the resulting concentration in the brain, and the level of enzyme inhibition. Furthermore, continuous administration of this compound in guinea pigs has been shown to cause a down-regulation of muscarinic receptors in the striatum, indicating that the prolonged increase in acetylcholine levels can lead to adaptive changes in the cholinergic system. nih.gov

Bioavailability Investigations in Research Settings

The study of this compound's bioavailability is crucial for understanding its therapeutic potential, as the compound is known for its poor bioavailability when administered orally, primarily due to extensive presystemic metabolism. wikipedia.orgsrce.hr Research methodologies to investigate its absorption, distribution, metabolism, and excretion (ADME) profile rely on sensitive and specific analytical techniques to quantify the drug and its metabolites in biological matrices.

Key methodologies for determining physostigmine concentrations in plasma, cerebrospinal fluid (CSF), and other biological samples include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). vu.nl HPLC methods are often coupled with electrochemical or fluorescence detection to achieve high sensitivity. nih.govresearchgate.net For instance, a validated HPLC method with fluorescence detection (excitation at 254 nm and emission at 355 nm) allows for the quantification of physostigmine and its primary metabolite, eseroline, at concentrations as low as 0.05 ng/mL in plasma. nih.gov This level of sensitivity is essential for pharmacokinetic studies, especially given the narrow therapeutic window of the drug. nih.gov Sample preparation typically involves a liquid-liquid extraction (LLE) procedure to isolate the analytes from the complex biological matrix, ensuring clean extracts and good recovery rates, often around 85% for physostigmine. nih.gov

Comparative bioavailability studies have been instrumental in evaluating different routes of administration to bypass the extensive first-pass metabolism seen with oral delivery. A three-way cross-over study in human volunteers provided a direct comparison between an intravenous (i.v.) infusion, an oral solution, and a physostigmine transdermal system (PTS). nih.gov The results starkly highlighted the limitations of oral administration, which demonstrated a mean absolute bioavailability of only 3%. nih.gov In contrast, the transdermal system significantly improved bioavailability to a mean of 36%, while also reducing the interindividual variability often seen with the oral route. nih.gov Such studies are fundamental in guiding the development of more effective delivery systems.

Table 1: Comparative Bioavailability of this compound by Route of Administration

Route of Administration Mean Absolute Bioavailability (%) Key Findings Reference
Intravenous (IV) Infusion 100% (Reference) Provides complete systemic availability. nih.gov
Oral Solution 3% Very low bioavailability due to extensive first-pass metabolism. nih.gov

Formulation Research for Sustained Cholinergic Modulation

The short biological half-life of physostigmine, approximately 30-60 minutes, and its rapid metabolism pose significant challenges for maintaining therapeutic concentrations, necessitating research into advanced drug delivery systems. drugs.comneurology.org The goal of formulation research is to develop systems that provide sustained and controlled release of this compound, thereby prolonging its cholinergic effect, improving patient compliance, and enhancing its therapeutic efficacy. srce.hrresearchgate.net

One of the primary areas of investigation has been the development of controlled-release (CR) oral formulations . A formulation known as Synapton was designed to produce sustained blood levels, allowing for less frequent dosing. neurology.orgresearchgate.net This approach aimed to overcome the rapid first-pass metabolism that limits the effectiveness of conventional oral tablets. neurology.org

Transdermal delivery systems (TDS) , or patches, represent another successful strategy. Research has shown that a transdermal patch can continuously deliver physostigmine over 24 hours, achieving detectable plasma concentrations after a lag time of about 4 hours. nih.gov This method not only bypasses the gastrointestinal tract and first-pass hepatic metabolism but also provides prolonged drug absorption from a depot formed within the skin, as indicated by a longer apparent elimination half-life (4.9 hours) compared to intravenous infusion (0.5 hours). nih.gov

Buccal and sublingual formulations have been explored as another means to circumvent first-pass metabolism. google.com These routes allow for direct absorption of the drug into systemic circulation through the oral mucosa. Research has focused on developing fast-dissolving tablets and buccal patches. srce.hrgoogle.com For instance, sublingual tablets were formulated using direct compression with components like polyvinyl pyrrolidone and sodium starch glycolate, optimized using a D-optimal experimental design to ensure desirable physical properties such as hardness and rapid disintegration. srce.hr This approach can achieve prolonged plasma concentrations even with formulations not inherently designed for sustained release. google.com

Other novel formulations include submicron emulsions and gels . A study using a submicron emulsion for intestinal perfusion in rats showed a biphasic, sustained-release pattern in vitro, although this did not directly correlate with in vivo absorption, which was maximal in the mid-jejunum. nih.gov In ophthalmic research, various gel formulations using polymers like methylcellulose (B11928114) and polyethylene (B3416737) glycol have been investigated to achieve sustained release of this compound for localized action, demonstrating slower drug release compared to a simple fatty base. researchgate.netresearchgate.net

Table 2: Research on Sustained-Release Formulations for this compound

Formulation Type Key Components/Methodology Research Finding Reference
Controlled-Release (CR) Oral Tablet Synapton® formulation Designed to produce sustained blood levels and overcome rapid metabolism. neurology.orgresearchgate.net
Transdermal System (Patch) Transdermal patch Provided continuous absorption over 24 hours, bypassing first-pass metabolism and creating a skin depot for prolonged release. nih.gov
Sublingual Tablet Direct compression with polyvinyl pyrrolidone, lactose, starch, sodium starch glycolate Optimized via D-optimal design to create fast-dissolving tablets for absorption through the oral mucosa, avoiding first-pass effect. srce.hr
Buccal/Sublingual Delivery Aqueous solution, fast-dissolving tablet, buccal patch Administration via oral mucosa unexpectedly resulted in prolonged and sustained plasma concentrations. google.com
Submicron Emulsion Oil-in-water emulsion Showed potential for sustained release in vitro; in vivo absorption was segment-dependent in the rat small intestine. nih.gov

Translational and Disease Model Research

Preclinical Disease Models for Cholinergic Dysregulation

Physostigmine (B191203) salicylate (B1505791) has been extensively studied in preclinical models of Alzheimer's disease (AD), primarily focusing on its ability to ameliorate cognitive deficits associated with the disease. As a reversible acetylcholinesterase (AChE) inhibitor, it increases the availability of acetylcholine (B1216132) in the synaptic cleft, a neurotransmitter crucial for learning and memory, which is depleted in AD. medchemexpress.comwikipedia.org

In transgenic mouse models of AD, which overexpress amyloid precursor protein and develop amyloid-beta plaques, a hallmark of the disease, physostigmine salicylate has demonstrated the ability to reverse memory deficits. medchemexpress.com Studies have shown that it can improve performance in tasks assessing both contextual and cued memory. medchemexpress.com For instance, research in the Tg2576 mouse model of AD showed that acetylcholinesterase inhibitors, including physostigmine, could ameliorate behavioral deficits. medchemexpress.com While early clinical trials in AD patients showed some promise, the benefits were often modest and accompanied by significant side effects, leading to a high withdrawal rate. nih.govnih.gov

Preclinical Alzheimer's Disease Model Findings
Model Tg2576 Mouse Model
Compound This compound
Key Finding Amelioration of behavioral deficits and reversal of memory deficits. medchemexpress.com

This compound serves as a primary antidote for anticholinergic toxicity, a condition caused by substances that block the action of acetylcholine. medchemexpress.comwikipedia.org Its efficacy in this regard has been validated in various preclinical models. By inhibiting AChE, physostigmine effectively increases acetylcholine levels, thereby counteracting the blockade at muscarinic receptors caused by anticholinergic agents. utah.edu

Animal models have been crucial in demonstrating the life-saving potential of physostigmine in reversing the central and peripheral nervous system effects of anticholinergic overdose. Research has shown that physostigmine is more effective than benzodiazepines in treating anticholinergic-induced delirium and agitation. utah.edu In a study on zebrafish, physostigmine demonstrated anxiolytic effects, which were counteracted by the muscarinic receptor blocker scopolamine (B1681570), further highlighting its mechanism of action. tandfonline.com

In the context of organophosphate intoxication, which causes irreversible inhibition of AChE, leading to a cholinergic crisis, this compound has been investigated as a prophylactic and therapeutic agent. Preclinical studies in animal models, such as guinea pigs and dogs, have demonstrated its protective effects against nerve agents like sarin (B92409). nih.gov

Continuous prophylactic administration of this compound, often in combination with an antimuscarinic agent like scopolamine, has been shown to confer significant protection against lethal doses of organophosphates. nih.gov This pretreatment works by transiently and reversibly inhibiting a fraction of AChE, thereby protecting it from irreversible phosphorylation by the organophosphate. When the organophosphate is cleared from the body, the physostigmine detaches from the enzyme, restoring its function.

Organophosphate Intoxication Model Findings
Animal Model Beagle Dogs
Poisoning Agent Sarin
Treatment Continuous prophylactic administration of this compound and scopolamine hydrochloride.
Outcome Conferred full protection against 2.5 x LD50 of sarin with only mild cholinergic toxicity symptoms. nih.gov

Recent preclinical research has uncovered a novel role for this compound in modulating the inflammatory response, particularly in the context of sepsis. This effect is mediated through the "cholinergic anti-inflammatory pathway," a neural circuit that inhibits cytokine production. researchgate.netnih.gov

In murine models of sepsis, such as cecal ligation and puncture (CLP), treatment with this compound has been shown to significantly inhibit the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.govclinicaltrials.gov This anti-inflammatory action has been linked to a reduction in the severity of hypotension and improved survival rates in these models. researchgate.netnih.gov These promising findings have spurred clinical investigations into the adjunctive use of this compound in patients with septic shock. researchgate.netnih.govresearchgate.netnih.gov

Sepsis and Inflammatory Response Model Findings
Model Cecal Ligation and Puncture (CLP) in mice
Compound This compound
Key Findings - Significantly inhibited the release of TNF-α, IL-1β, and IL-6. researchgate.netnih.govclinicaltrials.gov - Reduced the decrease in blood pressure following infection. nih.govclinicaltrials.gov - Improved survival rates. nih.govresearchgate.net

Comparative Studies with Other Cholinesterase Inhibitors

Comparative studies in preclinical models have been essential to delineate the unique and overlapping properties of this compound relative to other cholinesterase inhibitors like neostigmine (B1678181), rivastigmine (B141), galantamine, and donepezil.

A key distinguishing feature of physostigmine is its ability to cross the blood-brain barrier, allowing it to exert effects on the central nervous system. medchemexpress.com This is in contrast to peripherally acting inhibitors like neostigmine. For instance, in sepsis models, both physostigmine and neostigmine showed similar efficacy in reducing systemic inflammation, suggesting that the anti-inflammatory effects may be mediated through peripheral mechanisms. clinicaltrials.gov

In the context of anticholinergic toxicity, rivastigmine has been explored as a potential alternative to physostigmine, particularly during drug shortages. utah.edu While data are more limited, reports suggest that rivastigmine may also be effective in managing symptoms of anticholinergic delirium. utah.edu Studies in mice have also compared the antidepressant-like properties of physostigmine with galantamine and rivastigmine, noting similar effects in the forced swim test. nih.gov However, physostigmine was found to be toxic at higher doses that were tolerated for the other drugs. nih.gov

Comparative Cholinesterase Inhibitor Study
Inhibitors Compared Physostigmine, Galantamine, Rivastigmine
Model Mouse Forced Swim Test
Key Finding All three drugs exhibited antidepressant-like properties, though physostigmine showed a narrower therapeutic window. nih.gov

Development of Research Paradigms for Cholinergic System Assessment

The study of this compound has contributed significantly to the development of research paradigms for assessing the function and integrity of the cholinergic system in both health and disease. One such paradigm is the "physostigmine challenge," which involves administering the drug to probe cholinergic system responsiveness.

This approach has been utilized in conjunction with neuroimaging techniques like positron emission tomography (PET). nih.gov For example, by using the radioligand (-)-[18F]flubatine, which binds to β2-subunit containing nicotinic acetylcholine receptors, researchers can measure the displacement of the radiotracer following a physostigmine challenge. nih.gov This provides an in vivo measure of acetylcholine release and receptor availability, offering insights into cholinergic tone. nih.gov

The physostigmine challenge has also been employed in psychiatric research to investigate the role of the cholinergic system in mood disorders. nih.gov Studies have shown that patients with borderline personality disorder exhibit a greater depressive response to physostigmine compared to healthy controls, suggesting a potential link between cholinergic hyperactivity and affective instability. nih.gov Furthermore, in animal models, physostigmine administration has been shown to induce anxiety- and depression-like behaviors, which can be reversed by antidepressants, providing a model to study the neurobiology of these disorders. pnas.org

Toxicological Profiles and Adverse Event Mechanisms in Research Context

Mechanisms of Cholinergic Crisis Induction

A cholinergic crisis is a state of excessive cholinergic stimulation, which can be induced by an overdose of physostigmine (B191203) salicylate (B1505791). nih.govwikipedia.org The fundamental mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing acetylcholine (B1216132) (ACh) in the synaptic cleft. nih.govcdc.gov Physostigmine reversibly binds to AChE, preventing it from breaking down ACh and leading to an accumulation of the neurotransmitter at both muscarinic and nicotinic receptor sites. nih.govcdc.govnih.gov

The resulting overstimulation of these receptors throughout the body produces a constellation of signs and symptoms. nih.govneuropedia.net

Muscarinic Effects: Overstimulation of muscarinic receptors, primarily part of the parasympathetic nervous system, leads to symptoms often remembered by the mnemonic DUMBBELSS: Diarrhea, Urination, Miosis (pupil constriction), Bronchospasm, Bradycardia (slow heart rate), Emesis (vomiting), Lacrimation (tearing), Salivation, and Sweating. picmonic.com Other muscarinic effects include blurred vision, abdominal cramps, and increased bronchial and gastrointestinal secretions. nih.govneuropedia.net

Nicotinic Effects: Excessive stimulation of nicotinic receptors at the neuromuscular junction and autonomic ganglia can cause muscle fasciculations (twitching), weakness, and in severe cases, flaccid paralysis, including paralysis of the respiratory muscles. nih.govneuropedia.netnih.gov Nicotinic stimulation can also lead to tachycardia (rapid heart rate) and hypertension (high blood pressure). nih.gov

Central Nervous System (CNS) Effects: Because physostigmine can cross the blood-brain barrier, it can also cause central cholinergic overstimulation. rxlist.com This can manifest as anxiety, delirium, disorientation, hallucinations, hyperactivity, seizures, and in severe cases, coma and medullary paralysis. nih.govrxlist.com

The culmination of these effects, particularly respiratory muscle paralysis and severe bronchospasm with excessive secretions, can lead to respiratory failure, which is a primary cause of death in cholinergic crisis. nih.govpicmonic.com

Cardiotoxicity Mechanisms in Overcholinergic States

The cardiotoxic effects of physostigmine salicylate in an overcholinergic state are primarily mediated by the overstimulation of muscarinic receptors in the heart. nih.govdrugs.com The vagotonic effects on the sinoatrial (SA) and atrioventricular (AV) nodes can lead to bradycardia or even heart block. drugs.com

However, the cardiovascular response can be complex. While bradycardia and hypotension are common muscarinic effects, the stimulation of nicotinic receptors in sympathetic ganglia can lead to tachycardia and hypertension. nih.govnih.gov This can result in fluctuating blood pressure and various arrhythmias. nih.govneuropedia.net In individuals with pre-existing cardiovascular conditions such as coronary artery disease or heart failure, the risk of severe cardiovascular complications, including cardiopulmonary arrest, is heightened. nih.govdrugs.com Rapid intravenous administration of physostigmine can increase the risk of bradycardia and other arrhythmias. mims.com

Neurotoxic Potential of this compound and its Metabolites

While the acute neurotoxic effects of this compound are primarily due to central cholinergic overstimulation leading to symptoms like seizures and coma, there is also evidence suggesting potential neurotoxicity from its metabolite, eseroline (B613827). wikipedia.orgrxlist.comnih.gov

Furthermore, some acetylcholinesterase inhibitors have been associated with delayed neurotoxicity, characterized by peripheral neuropathy. ozemedicine.com While this is more commonly associated with irreversible organophosphates, the potential for long-term neurological effects from carbamates like physostigmine is an area of ongoing research. ozemedicine.com

Molecular Basis of Drug-Drug Interactions

The potential for drug-drug interactions with this compound is significant, primarily due to its mechanism of action and its effects on the cholinergic system.

Interactions with Anticholinergic Agents

This compound and anticholinergic agents have opposing effects on the cholinergic system, leading to a direct pharmacodynamic interaction. medscape.comdrugbank.com

Mechanism: Anticholinergic agents, such as atropine (B194438) and scopolamine (B1681570), act as competitive antagonists at muscarinic acetylcholine receptors, blocking the effects of acetylcholine. drugbank.comdrugbank.com Physostigmine, by increasing the concentration of acetylcholine at these receptors, can overcome this blockade. drugbank.com

Research Findings: This antagonistic relationship is the basis for the use of physostigmine as an antidote for anticholinergic poisoning. wikipedia.orgdrugbank.com Studies have shown that physostigmine can effectively reverse the central and peripheral effects of anticholinergic drugs like atropine and scopolamine. wikipedia.orgnih.gov Conversely, the therapeutic efficacy of anticholinergic agents can be diminished when co-administered with physostigmine. medscape.comdrugbank.commedindia.net

Interactions with Neuromuscular Blocking Agents

The interaction between this compound and neuromuscular blocking agents depends on the class of the blocking agent.

Non-depolarizing Blockers: Physostigmine can antagonize the effects of non-depolarizing neuromuscular blockers like vecuronium, pancuronium, and atracurium. medscape.comdrugbank.commedindia.netmhmedical.com

Mechanism: These agents act as competitive antagonists at nicotinic receptors at the neuromuscular junction. By increasing the levels of acetylcholine, physostigmine helps to overcome this competitive blockade, thereby reversing the neuromuscular blockade. mhmedical.com

Depolarizing Blockers: Physostigmine can potentiate the effects of depolarizing neuromuscular blockers such as succinylcholine. mims.commedscape.commhmedical.com

Mechanism: Succinylcholine acts as an agonist at nicotinic receptors, causing initial muscle fasciculations followed by paralysis as the receptors become desensitized. Physostigmine inhibits pseudocholinesterase, the enzyme that metabolizes succinylcholine, leading to a prolonged duration of action and an intensified neuromuscular blockade. drugbank.comtandfonline.com This can result in prolonged paralysis and apnea. tandfonline.com

Interactions with Other Pharmacological Classes

This compound can also interact with other classes of drugs:

Beta-Blockers: Co-administration with beta-blockers (e.g., propranolol, atenolol) may result in additive bradycardic effects. drugbank.commedindia.net Both classes of drugs can slow heart rate, and their combined use can increase the risk of significant bradycardia.

Organophosphates: The concurrent use of physostigmine with irreversible acetylcholinesterase inhibitors like organophosphates can lead to a synergistic and potentially fatal cholinergic crisis. mhmedical.com However, physostigmine has been studied as a prophylactic agent for organophosphate poisoning, where it is given beforehand to reversibly bind to acetylcholinesterase, thereby protecting the enzyme from irreversible inhibition by the organophosphate. nih.gov

Other Cholinergic Agonists: The risk of adverse effects can be increased when physostigmine is combined with other cholinergic agonists like bethanechol (B1168659) or carbachol (B1668302) due to additive effects. mims.comdrugbank.com

Interactive Data Table: Summary of this compound Interactions

Interacting Agent ClassExample AgentsMechanism of InteractionClinical Implication
Anticholinergic Agents Atropine, ScopolaminePharmacodynamic antagonism at muscarinic receptors. medscape.comdrugbank.comDecreased efficacy of anticholinergic agent; Reversal of anticholinergic toxicity by physostigmine. wikipedia.orgdrugbank.com
Neuromuscular Blockers (Non-depolarizing) Vecuronium, PancuroniumPhysostigmine increases ACh, overcoming competitive antagonism at nicotinic receptors. mhmedical.comDecreased efficacy of the neuromuscular blocker. medscape.comdrugbank.commedindia.net
Neuromuscular Blockers (Depolarizing) SuccinylcholineInhibition of pseudocholinesterase by physostigmine, prolonging the effect of succinylcholine. drugbank.comtandfonline.comPotentiation of neuromuscular blockade, risk of prolonged paralysis. mims.commedscape.comtandfonline.com
Beta-Blockers Propranolol, AtenololAdditive pharmacodynamic effects on heart rate. drugbank.commedindia.netIncreased risk of bradycardia.
Organophosphates Parathion, Sarin (B92409)Additive inhibition of acetylcholinesterase. mhmedical.comIncreased risk of severe cholinergic crisis.
Cholinergic Agonists Bethanechol, CarbacholAdditive stimulation of cholinergic receptors. mims.comdrugbank.comIncreased risk of cholinergic side effects.

Biomarker Development for Toxicity Monitoring in Research

The development of sensitive and specific biomarkers is crucial for monitoring the toxicological effects of this compound in a research context. Beyond overt clinical signs of toxicity, biomarkers can provide quantitative measures of target engagement and downstream pathological events. Research has traditionally focused on the direct pharmacological target of physostigmine, acetylcholinesterase (AChE), but is expanding to include other indicators of cellular and systemic stress.

Cholinesterase Inhibition: The Primary Biomarker

The primary and most well-established biomarker for this compound exposure and toxicity is the inhibition of cholinesterase enzymes, including both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mhmedical.comresearchgate.net Physostigmine, a reversible carbamate (B1207046) inhibitor, binds to the active site of these enzymes, preventing the breakdown of the neurotransmitter acetylcholine. mhmedical.com This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in the characteristic signs of cholinergic toxicity. researchgate.netresearchgate.net

In preclinical research, the degree of cholinesterase inhibition in both blood and brain tissue serves as a direct and dose-dependent indicator of physostigmine exposure. nih.gov A study on the continuous administration of this compound in guinea pigs demonstrated a clear dose-dependent inhibition of both blood and brain cholinesterase activity. nih.gov

Table 1: Dose-Dependent Inhibition of Cholinesterase by Continuous Administration of this compound in Guinea Pigs

Dosage of this compound (mg/kg/hr)Blood Cholinesterase Inhibition (%)Brain Cholinesterase Inhibition (%)
0.1250-6040-50
0.2470-8060-70
Data derived from a study on the continuous administration of this compound in guinea pigs. nih.gov

Downregulation of Muscarinic Receptors

Chronic or high-dose exposure to this compound can lead to adaptive changes in the cholinergic system, including the downregulation of muscarinic acetylcholine receptors. This phenomenon, a compensatory mechanism to the persistent overstimulation by acetylcholine, can also serve as a biomarker of long-term toxicity. nih.gov The same study in guinea pigs that demonstrated cholinesterase inhibition also found a significant downregulation of muscarinic receptors in the striatum. nih.gov

Table 2: Downregulation of Muscarinic Receptors in Guinea Pig Striatum following Continuous this compound Administration

Dosage of this compound (mg/kg/hr)Duration of AdministrationReduction in Muscarinic Receptor Binding Sites (%)
0.247 days~25
Data derived from a study on the continuous administration of this compound in guinea pigs. nih.gov

Inflammatory and Cellular Stress Markers

More recent research has begun to explore biomarkers beyond the immediate cholinergic system, focusing on indicators of inflammation and cellular stress. In a rat model of sepsis, physostigmine treatment was shown to modulate neutrophil function, a key component of the innate immune response. nih.gov Specifically, the expression of the cell surface marker CD11b on neutrophils, which is involved in inflammation, was significantly reduced in animals treated with physostigmine. nih.gov This suggests that monitoring inflammatory cell markers could be a potential avenue for assessing the systemic effects of physostigmine.

Furthermore, a study investigating the effects of physostigmine in a rat model of sepsis demonstrated a significant increase in survival time in the physostigmine-treated group compared to the control group, indicating a potential protective effect in this context. nih.gov

Table 3: Effect of Physostigmine on Neutrophil CD11b Expression and Survival in a Rat Sepsis Model

Treatment GroupChange in Neutrophil CD11b Expression at 15-20h (relative to control)Mean Survival Time (hours)
Control (Saline)Baseline17.5
PhysostigmineSignificantly Reduced20.5
Data derived from a study on the in vivo effects of physostigmine on neutrophil functions during experimental sepsis in rats. nih.gov

Future Directions: Metabolomics and Proteomics

The fields of metabolomics and proteomics offer promising avenues for the discovery of novel and more sensitive biomarkers of this compound toxicity. mdpi.com These 'omics' technologies allow for the large-scale analysis of metabolites and proteins in biological samples, providing a comprehensive snapshot of the physiological state of an organism. While specific metabolomic or proteomic studies on this compound toxicity are not yet widely published, this approach holds the potential to identify unique molecular fingerprints associated with exposure and adverse effects. For instance, alterations in energy metabolism, amino acid pathways, or specific protein expression profiles could serve as early indicators of toxicity, even before significant cholinesterase inhibition is detectable. nih.gov

Advanced Analytical and Methodological Approaches for Physostigmine Salicylate Research

Quantitative Determination Techniques in Biological and Experimental Samples

Accurate quantification of physostigmine (B191203) salicylate (B1505791) and its metabolites in biological fluids and tissues is fundamental for pharmacokinetic, and mechanistic studies. Due to the compound's susceptibility to degradation, robust and sensitive analytical methods are crucial. nih.govvu.nl

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of physostigmine salicylate. oup.comoup.com Reversed-phase HPLC, often using a C18 column, is a common approach for separating physostigmine from its degradation products and other matrix components. nih.govoup.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), to control pH and achieve optimal separation. nih.govoup.com

Several HPLC methods have been developed and validated for the determination of this compound in various formulations and biological samples. nih.govoup.comsrce.hr For instance, a stability-indicating HPLC assay was developed to monitor the degradation of this compound, utilizing a C18 column and a mobile phase of acetonitrile and ammonium acetate buffer (pH 6.0). nih.gov Detection is often performed using a UV detector, with 254 nm being a frequently used wavelength, although 305 nm can be optimal for detecting degradation products. nih.govoup.comsrce.hr Some methods also employ fluorescence detection for enhanced sensitivity, which is particularly useful for quantifying low concentrations in plasma. researchgate.net

A collaborative study involving 11 laboratories validated a reverse-phase HPLC method for the quantitative determination of this compound in pharmaceutical solutions, injections, and ointments. oup.comoup.com This method utilizes a C18 column, UV detection at 254 nm, and flurazepam hydrochloride as an internal standard. oup.comoup.com

Table 1: Examples of HPLC Methods for this compound Analysis

FeatureMethod 1Method 2Method 3
Column 10 µm Bondapak C18 (250 x 5 mm i.d.) nih.govC18 oup.comoup.comLichrocart C18 (250 x 4 mm) srce.hr
Mobile Phase Acetonitrile - 0.1 M Ammonium Acetate (pH 6.0) (50:50, v/v) nih.govAcetonitrile - pH 6.0 Ammonium Acetate buffer oup.comAcetonitrile - 0.05 mol L⁻¹ Ammonium Acetate (1:1) srce.hr
Flow Rate 1.2 mL/min nih.govNot specified2 mL/min srce.hr
Detection UV at 305 nm (for degradation products) nih.govUV at 254 nm oup.comoup.comUV at 254 nm srce.hr
Internal Standard Not specifiedFlurazepam hydrochloride oup.comoup.comNot specified
Application Stability testing of this compound for injection nih.govQuantitative determination in solutions, injections, and ointments oup.comoup.comDrug content and dissolution studies of sublingual tablets srce.hr

Gas Chromatography (GC) Applications

Gas Chromatography (GC) offers another avenue for the analysis of physostigmine. To make the compound suitable for GC analysis, a derivatization step is often necessary to convert the non-volatile physostigmine into a more volatile form. dss.go.th One approach involves converting physostigmine to its trimethylsilyl (B98337) (TMS) derivative. dss.go.th

A developed GC method for determining physostigmine from aqueous solutions of its salicylate salt involves freeze-drying the sample, followed by conversion to the TMS derivative. dss.go.th This derivative is then analyzed by GC, where it dissociates in the injector port, allowing for the separate elution of the physostigmine-TMS and salicylic (B10762653) acid-TMS derivatives. dss.go.th This technique has been shown to be specific for the intact alkaloid in the presence of its degradation products. dss.go.th The use of a hydrogen flame ionization detector is common in such methods. dss.go.th

Mass Spectrometry (MS) Integration

The coupling of chromatographic techniques with Mass Spectrometry (MS) provides a powerful tool for the analysis of this compound, offering high selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for the quantification of physostigmine and its metabolites in biological matrices. vu.nlresearchgate.net For instance, LC-MS/MS has been employed to determine physostigmine levels in human plasma. vu.nl Hydrophilic interaction ultra-performance liquid chromatography-tandem mass spectrometry (HILIC-UPLC-MS/MS) has been successfully used to measure intracellular acetylcholine (B1216132) in human peripheral blood mononuclear cells, a method that could be adapted for physostigmine-related studies. researchgate.net This technique allows for the rapid and sensitive separation and quantification of hydrophilic compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of physostigmine. vu.nl For example, plasma concentrations of physostigmine and its metabolite have been measured using GC-MS. vu.nl

The integration of MS not only allows for quantitative analysis but also for the structural elucidation of metabolites and degradation products. vu.nlepa.gov

In Vitro Assay Development for Mechanistic Studies

In vitro assays are indispensable for investigating the molecular mechanisms of this compound's action, primarily its inhibition of acetylcholinesterase (AChE). These assays allow for a controlled environment to study enzyme kinetics and the effects of the compound on cellular processes.

A common in vitro assay to assess AChE inhibition is based on Ellman's reagent. mdpi.com This spectrophotometric method has been adapted to a 384-well plate format for high-throughput screening of potential AChE inhibitors. mdpi.com Such assays have confirmed that physostigmine is a potent inhibitor of recombinant Schistosoma mansoni tegumental acetylcholinesterase (rSmTAChE). mdpi.com

Furthermore, in vitro studies using human macrophage cultures have been employed to investigate the anti-inflammatory effects of cholinergic agents. nih.gov These studies have shown that acetylcholine can significantly inhibit the release of pro-inflammatory cytokines, a mechanism that can be explored for physostigmine. nih.gov The disappearance of this compound from the luminal compartment and its appearance in the blood has been studied in vitro using the dialysis bag method to understand its release and absorption characteristics. nih.gov

Imaging Techniques for Cholinergic System Visualization (e.g., PET studies of cholinesterase)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in the living brain, including the activity of the cholinergic system. nih.govsnmjournals.orgpsu.edu

Physostigmine itself has been labeled with the radioisotope carbon-11 (B1219553) ([11C]physostigmine) for use as a PET tracer to image cerebral acetylcholinesterase (AChE). nih.govsnmjournals.org Autoradiographic studies in rats have demonstrated that the distribution of [11C]physostigmine in the brain closely mirrors the distribution of AChE activity, confirming its utility for tracing this enzyme. nih.gov PET studies in humans using [11C]physostigmine have shown a distribution pattern corresponding to postmortem findings, with higher concentrations in the striatum. psu.edu

PET imaging can also be used to assess the effects of physostigmine on the cholinergic system. For example, PET with the radioligand [18F]nifene has been used to evaluate how physostigmine alters the binding to α4β2 nicotinic acetylcholine receptors, providing insights into the downstream effects of AChE inhibition. nih.gov These studies have shown that physostigmine can induce significant displacement of the radioligand, indicating an increase in synaptic acetylcholine. nih.gov

Development of Structure-Activity Relationships for Novel Analogs

Understanding the structure-activity relationships (SAR) of physostigmine is crucial for the rational design of novel analogs with improved therapeutic profiles. blogspot.com SAR studies explore how modifications to the chemical structure of physostigmine affect its biological activity, particularly its potency and selectivity as a cholinesterase inhibitor. blogspot.com

The core structure of physostigmine consists of a carbamate (B1207046) ester linked to a carbocyclic framework. blogspot.com Key structural features that influence its activity include:

The Carbamate Group: This group is essential for the cholinesterase inhibitory activity. blogspot.com

The Pyrrolidine and Quinoline Rings: Modifications to these rings can significantly impact the molecule's electronic and steric properties, thereby altering its interaction with the target enzyme. blogspot.com

The Nitrogen Atom in the Pyrrolidine Ring: This nitrogen is important for cholinergic activity. blogspot.com

Stereochemistry: The specific three-dimensional arrangement of atoms is critical, with different stereoisomers exhibiting varying pharmacological effects. blogspot.com

Research has focused on synthesizing and evaluating various analogs of physostigmine. For example, 8-carbaphysostigmine analogs, where a methylene (B1212753) group replaces the NMe group at position 8, have been shown to be more potent AChE inhibitors in vitro and less toxic in vivo than physostigmine itself. nih.gov Studies on these analogs have revealed that the (-)-enantiomer, which has the same absolute configuration as physostigmine, is significantly more potent than the (+)-enantiomer. nih.gov

Further research has highlighted the importance of hydrophobic interactions in the binding of physostigmine and its analogs to the active site of human AChE. nih.gov The hydrophobic pocket of the enzyme plays a key role in accommodating the tricyclic eseroline (B613827) moiety of physostigmine. nih.gov

Emerging Research Areas and Future Perspectives

Integration with Systems Biology and Computational Modeling

Systems biology integrates experimental data from genomics, proteomics, and metabolomics with computational and mathematical modeling to understand the complex interactions within biological systems. nih.govnih.gov This approach is proving invaluable for deciphering the multifaceted effects of physostigmine (B191203) salicylate (B1505791). Instead of viewing the drug's effect as a simple inhibition of acetylcholinesterase (AChE), systems biology seeks to model the entire network of consequences that follow.

Computational modeling allows researchers to simulate and predict the behavior of physostigmine at a molecular level. plos.org For example, computational docking analyses have been used to predict how physostigmine binds to nicotinic acetylcholine (B1216132) receptors. nih.gov These models can identify specific amino acid residues crucial for the interaction, providing a structural basis for its mechanism of action beyond simple AChE inhibition. nih.gov Such "blind" docking studies have successfully predicted multiple binding sites for physostigmine in the vestibule of the ion channel, which were later supported by experimental evidence. nih.gov

Furthermore, computational models of neural circuits, such as those of the hippocampus, are used to test hypotheses about how cholinergic modulation affects cognitive processes like learning and memory. uni.lupsu.edu Researchers can simulate the effects of increased acetylcholine levels—mimicking the action of physostigmine—and observe the downstream impact on synaptic plasticity and information processing within the network. uni.lupsu.edu These models help bridge the gap between molecular actions and observable cognitive outcomes, providing a more holistic understanding of physostigmine's influence on the brain.

Modeling ApproachDescriptionApplication to Physostigmine/Cholinergic Research
Molecular DockingPredicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govIdentifying physostigmine's binding sites on acetylcholine receptors and other potential targets. nih.gov
Neural Network ModelingUses computational models inspired by the structure and function of biological neural networks to simulate brain processes. psu.eduTesting how physostigmine-induced cholinergic enhancement affects memory encoding and retrieval in hippocampal circuits. uni.lupsu.edu
Pharmacokinetic/Pharmacodynamic (PK/PD) ModelingMathematically relates the drug's concentration in the body over time (PK) to its observed effect (PD). researchgate.netDescribing the concentration-response relationship for AChE inhibition by physostigmine and identifying sources of variability. researchgate.net
Process AlgebrasA formal computer science method used to model the concurrent and interactive nature of complex systems. plos.orgModeling the dynamic interactions between signaling pathways and cellular components following cholinergic stimulation. plos.org

Investigation of Long-Term Cholinergic System Modulation

While the acute effects of physostigmine are well-documented, its long-term impact on the cholinergic system is an area of active and critical investigation. The body's homeostatic mechanisms often respond to chronic drug administration in complex and sometimes counterintuitive ways.

One significant finding is that chronic administration of physostigmine can lead to a paradoxical up-regulation of acetylcholinesterase (AChE) activity. pnas.org This suggests a compensatory transcriptional response by the system to counteract the persistent inhibition of the enzyme, highlighting that long-term pharmacological intervention cannot be assumed to produce a simple, sustained increase in acetylcholine levels. pnas.org Other research suggests that boosting acetylcholine levels with physostigmine at the wrong time may interfere with memory consolidation, a process that requires a decline in cholinergic tone. uni.lu

Despite these complexities, long-term studies of cholinesterase inhibitors in the context of neurodegenerative diseases show modest but persistent cognitive benefits and reduced mortality over several years. alzheimer-europe.orgnih.govnih.govbhr-italia.org These studies suggest that even a slight, sustained modulation of the cholinergic system can have meaningful long-term outcomes. For example, a large cohort study demonstrated that ChEI use was associated with slower cognitive decline and a significant reduction in mortality over an average of five years. nih.govnih.gov At a cellular level, physostigmine has been shown to enhance long-term potentiation (LTP) in the hippocampus, a fundamental mechanism for memory formation, suggesting it can directly modulate the plasticity of neural circuits. cdnsciencepub.com

Study FindingDetailsReference
Cognitive DeclineChEI use was associated with a higher Mini-Mental State Examination (MMSE) score, equivalent to an average increase of 0.13 points per year over a 5-year follow-up. nih.govXu et al., Neurology (2021) nih.govnih.gov
Mortality RiskChEI users had a 27% lower risk of death compared to nonusers over the study period. nih.govnih.govXu et al., Neurology (2021) nih.govnih.gov
Enzyme RegulationChronic physostigmine administration resulted in a paradoxical up-regulation of AChE activity, suggesting transcriptional compensation. pnas.orgMineur et al., PNAS (2013) pnas.org
Long-Term MemoryAdministration of physostigmine significantly enhanced the storage of information into long-term memory in normal human subjects. researchgate.netDavis et al., Science (1978) researchgate.net

Role in Personalized Cholinergic Research Approaches

The culmination of research into genetic influences and systems-level responses is the drive toward personalized cholinergic research. The "one-size-fits-all" approach is being replaced by the concept of precision medicine, which aims to tailor interventions to the individual characteristics of each research participant or patient. mdpi.comnih.gov

By integrating data from pharmacogenomic and epigenetic profiles, researchers can begin to stratify participants based on their predicted response to physostigmine salicylate. nih.govnumberanalytics.com For example, knowing a participant's CYP2D6 metabolizer status could inform their inclusion in a study or the interpretation of results. nih.gov Genotyping for risk alleles like APOE4 or other relevant biomarkers can help create more homogeneous study groups, leading to more precise and reliable findings. mdpi.com

This personalized approach extends beyond genetics. Biomarker-guided therapy and research, where biological markers are used to track a drug's effect, is an emerging strategy. numberanalytics.com In the context of physostigmine research, this could involve monitoring changes in specific neuroimaging signals, cerebrospinal fluid proteins, or electrophysiological readouts in response to cholinergic stimulation. Therapeutic algorithms can be tailored to an individual's unique genetic, biological, and clinical phenotype, leveraging potential synergies and optimizing outcomes. nih.govresearchgate.net This strategy is crucial as new disease-modifying therapies become available, as they will often be used in combination with cholinergic agents like this compound. nih.gov

ComponentDescriptionGoal in Research
Pharmacogenomic ProfilingAnalyzing an individual's genetic makeup (e.g., APOE, CYP enzymes) to predict drug metabolism and response. nih.govStratify participants, reduce variability, and identify ideal candidates for cholinergic modulation studies. mdpi.comnih.gov
Biomarker AnalysisMeasuring biological indicators (e.g., from CSF, blood, or neuroimaging) that correlate with drug effects or disease state. mdpi.comnumberanalytics.comObjectively track the impact of physostigmine on neural systems and guide research protocols. numberanalytics.com
Epigenetic ScreeningAssessing epigenetic modifications (e.g., DNA methylation) that may influence gene expression and drug response. researchgate.netspandidos-publications.comUnderstand how environment and aging interact with genetics to influence cholinergic system response. spandidos-publications.com
Computational PhenotypingUsing computational models to integrate diverse data types (genetic, clinical, imaging) to define specific patient or participant subgroups. nih.govresearchgate.netDevelop tailored research algorithms and predict individual trajectories in response to physostigmine. researchgate.net

Q & A

Q. What validated analytical methods are recommended for quantifying physostigmine salicylate in pharmaceutical formulations?

Methodological Answer: Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm is the gold standard. Use flurazepam hydrochloride as an internal standard to account for variability. The method involves dissolving samples in acetonitrile, baseline correction from 350–650 nm, and calculating concentrations via response ratios relative to standards. System suitability criteria include resolution >2.0 between physostigmine and degradation products .

Q. How is this compound’s solubility optimized for in vitro bioactivity assays?

Methodological Answer: Prepare stock solutions in ethanol, DMSO, or acetonitrile (33.33 mg/mL, ~80.61 mM) with ultrasonic assistance. For aqueous buffers, dilute to ≤1 mM to avoid precipitation. Validate solubility via UV-Vis spectroscopy and account for pH-dependent stability (e.g., degradation at neutral pH) .

Q. What are the primary pharmacological targets and mechanisms of this compound?

Methodological Answer: this compound reversibly inhibits acetylcholinesterase (AChE) by forming a carbamylated enzyme complex, prolonging acetylcholine activity. Central effects (e.g., cognitive enhancement) arise from blood-brain barrier penetration, distinguishing it from quaternary ammonium inhibitors like neostigmine. Validate AChE inhibition via Ellman’s assay or radiometric methods .

Advanced Research Questions

Q. How can D-optimal mixture design optimize sublingual tablet formulations of this compound?

Methodological Answer: Use polyvinyl pyrrolidone (PVP K10), lactose, starch 1500, and sodium starch glycolate as independent variables. Apply constraints (e.g., 0–94.8% excipient range) and evaluate responses (hardness, disintegration time, friability) via a special cubic model. Generate response surface plots to identify optimal excipient ratios. Validate using accelerated stability studies (40°C/75% RH) and dissolution testing in simulated saliva (pH 6.8) .

Q. How do researchers address interindividual variability in this compound pharmacokinetics during clinical trials?

Methodological Answer: Conduct population pharmacokinetic modeling with covariates like age, CYP2D6 genotype, and blood-brain barrier integrity. Use sparse sampling in Phase II/III trials and NONMEM software for analysis. Note: Oral bioavailability ranges from 5.2–11.7%, necessitating subcutaneous or intravenous administration for consistent exposure .

Q. What experimental strategies resolve contradictions in cognitive outcomes from Alzheimer’s disease trials using this compound?

Methodological Answer: Implement dose-enrichment phases (e.g., 24–30 mg/day) to identify responders. Use co-primary endpoints: Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) and Clinician’s Interview-Based Impression of Change (CIBIC+). Address gastrointestinal side effects (47% incidence) via extended-release formulations or adjunct antiemetics .

Q. How is accelerated stability testing performed for this compound formulations?

Methodological Answer: Store tablets at 40°C ± 2°C/75% ± 5% RH for 6 months. Monitor degradation products (e.g., rubreserine) via HPLC and colorimetric analysis. Acceptable thresholds: ≤5% degradation, disintegration time ≤30 seconds, and hardness ≥4 kg/cm². Protect from light to prevent photolytic degradation .

Q. What in vivo models validate this compound’s efficacy in reversing anticholinergic toxicity?

Methodological Answer: Use rodent models (e.g., Sprague-Dawley rats) injected with scopolamine to induce delirium. Administer this compound (0.1–0.3 mg/kg s.c.) and assess latency to emerge from anesthesia or Morris water maze performance. Compare central vs. peripheral effects using brain microdialysis for acetylcholine quantification .

Methodological Considerations Table

ParameterBasic Research FocusAdvanced Research FocusKey Evidence
Analytical ValidationHPLC purity testingPopulation PK/PD modeling
Formulation OptimizationExcipient compatibilityD-optimal mixture design
Bioactivity AssessmentAChE inhibition assaysIn vivo CNS penetration studies
Clinical Trial DesignDose-response relationshipsResponder enrichment strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Physostigmine salicylate
Reactant of Route 2
Reactant of Route 2
Physostigmine salicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.